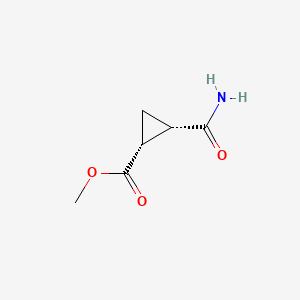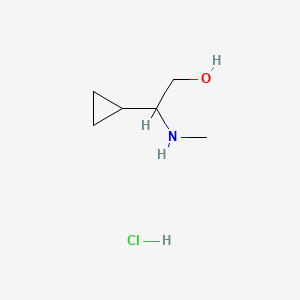
2-Cyclopropyl-2-(methylamino)ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-2-(methylamino)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C6H13NO·HCl. It is a crystalline solid that is often used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-(methylamino)ethan-1-ol hydrochloride typically involves the reaction of cyclopropylcarbinol with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-(methylamino)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclopropyl ketones or aldehydes.
Reduction: Secondary amines or alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Cyclopropyl-2-(methylamino)ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, such as its role in drug development for neurological disorders.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-(methylamino)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Cbz-Amino-2-methylaminoethane hydrochloride
- N-Methyl-2-phenoxyethanamine
- N-Methylphenethylamine
Uniqueness
2-Cyclopropyl-2-(methylamino)ethan-1-ol hydrochloride is unique due to its cyclopropyl group, which imparts distinct chemical properties compared to other similar compounds. This structural feature enhances its stability and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H14ClNO |
|---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
2-cyclopropyl-2-(methylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-7-6(4-8)5-2-3-5;/h5-8H,2-4H2,1H3;1H |
InChI Key |
MBBJHRNYIWGBHZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CO)C1CC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


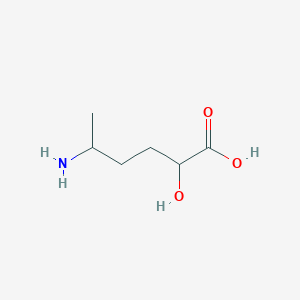
amine](/img/structure/B13462248.png)
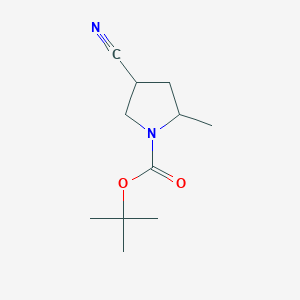
amino}-2-(2-fluorophenyl)aceticacid](/img/structure/B13462278.png)
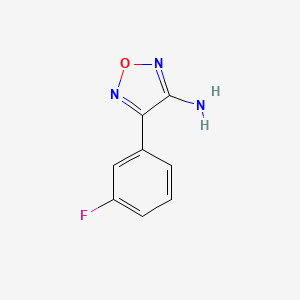
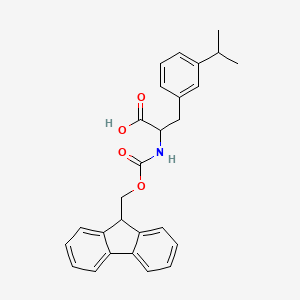
![N-[3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B13462303.png)
![methyl 4-amino-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate hydrochloride](/img/structure/B13462306.png)
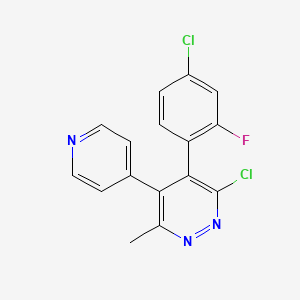


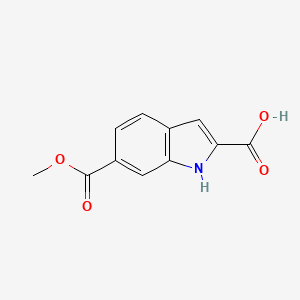
![tert-butyl 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate](/img/structure/B13462320.png)
